8-(2-{[2-(4-fluorophenyl)ethyl]amino}-2-oxoethyl)-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds, like 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione derivatives, involves pharmacological activity determination to understand the structure-activity relationship, particularly for anticonvulsant activity. These compounds, including the one , are generally synthesized through multi-step chemical processes that involve the formation of intermediate compounds, followed by reactions such as cyclization and functional group modifications (Madaiah et al., 2012).
Molecular Structure Analysis
The molecular structure of related compounds, such as ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, has been elucidated through techniques like single-crystal X-ray diffraction. Such studies provide insights into the arrangement of atoms within the molecule, including bond lengths, angles, and the overall 3D conformation, which is crucial for understanding the chemical behavior of the compound (Sapnakumari et al., 2014).
Chemical Reactions and Properties
The reactivity of similar spiropyrrolidone and spirooxazolidine compounds includes the ability to undergo various chemical reactions, such as electrophilic substitutions, nucleophilic additions, and cyclization reactions. These reactions are influenced by the presence of functional groups and the spirocyclic structure, which can affect the electron density and steric hindrance around reactive sites (Tsukamoto et al., 1993).
Physical Properties Analysis
The physical properties, such as melting point, boiling point, solubility, and crystal structure, of compounds with similar structures have been characterized using techniques like thermogravimetric analysis (TGA), differential thermal analysis (DTA), and X-ray crystallography. These properties are essential for understanding the compound's behavior under different conditions and its suitability for various applications (Sapnakumari et al., 2014).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards other chemicals, and stability under various conditions, are determined by the molecular structure of the compound. Studies on related compounds have shown that the presence of electron-withdrawing or donating groups, the spirocyclic structure, and the heteroatoms can significantly influence these properties, affecting the compound's reactivity and interactions with other molecules (Tsukamoto et al., 1993).
properties
IUPAC Name |
8-[2-[2-(4-fluorophenyl)ethylamino]-2-oxoethyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O4/c20-14-3-1-13(2-4-14)5-8-21-17(25)12-23-9-6-19(7-10-23)15(18(26)27)11-16(24)22-19/h1-4,15H,5-12H2,(H,21,25)(H,22,24)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUTIBJHDQWIUCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(CC(=O)N2)C(=O)O)CC(=O)NCCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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